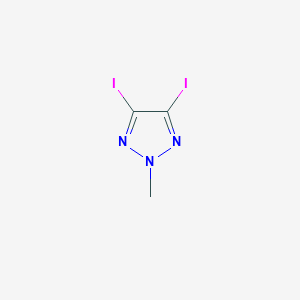

4,5-Diiodo-2-methyl-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A practical flow synthesis of 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The synthesis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was achieved with 4,5-dicyano-2H-1,2,3-triazole as the raw material .Molecular Structure Analysis

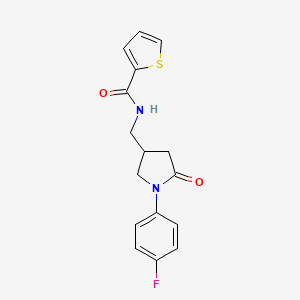

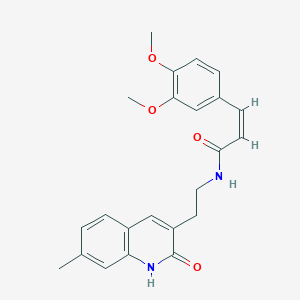

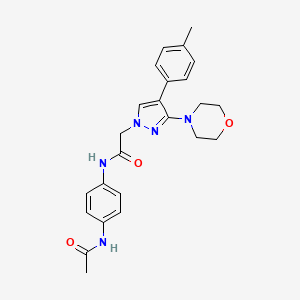

The structure of 4,5-Diiodo-2-methyl-triazole consists of a triazole ring with two iodine atoms and a methyl group attached to it.Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1 H - and -2-methoxymethyl-2 H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 334.89, a melting point of 129-130 °C, a boiling point of 344.4±52.0 °C (Predicted), and a density of 3.14±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Triazole derivatives are widely recognized for their effectiveness as corrosion inhibitors for metals in acidic environments. The studies demonstrate that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and other triazole derivatives exhibit significant inhibition efficiencies, protecting metals like mild steel from corrosion in acidic media such as hydrochloric and sulfuric acids. The inhibition process involves the adsorption of triazole molecules onto the metal surface, forming a protective layer that reduces corrosion rates. The efficiency of these inhibitors is influenced by their concentration, the nature of the substituents on the triazole ring, and the type of acidic environment (Lagrenée et al., 2002; Bentiss et al., 2007).

Pharmaceutical Applications

Triazole derivatives have been identified for their potential in pharmaceutical applications due to their broad range of biological activities. They have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The structural versatility of triazoles allows for the synthesis of compounds with varied biological activities, making them valuable in drug development. New methods of synthesis and biological evaluation are continually being developed to explore the full potential of triazole derivatives in medicine (Ferreira et al., 2013).

Material Science and Supramolecular Chemistry

Triazole derivatives play a significant role in material science and supramolecular chemistry due to their ability to engage in diverse supramolecular interactions. The nitrogen-rich triazole ring can form various coordination modes with metals, anions, and cations, enabling the development of complex molecular architectures. These properties are utilized in the creation of coordination compounds, anion receptors, and in the design of molecular materials with specific functionalities. The versatility of triazole derivatives extends to applications in catalysis, anion recognition, and the development of novel materials with tailored properties (Schulze & Schubert, 2014).

Wirkmechanismus

Target of Action

Triazole-based compounds are known to interact with a variety of biological targets due to their versatile structure . They have been exploited for the generation of many bio-active molecules as well as pharmaceuticals .

Mode of Action

It’s known that triazole derivatives can interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazole ring.

Biochemical Pathways

Triazole derivatives are known to play significant roles in various biochemical processes . They have been associated with a range of biological activities such as antifungal, antibacterial, anti-inflammatory, anti-HIV, and anti-cancer properties .

Pharmacokinetics

Factors such as solubility, stability, and permeability can significantly influence these properties .

Result of Action

Triazole derivatives have been associated with a range of biological activities, suggesting they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Triazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substituents of the triazole compound.

Cellular Effects

Triazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4,5-diiodo-2-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I2N3/c1-8-6-2(4)3(5)7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKDIWXXWQOPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)